BenchChemオンラインストアへようこそ!

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone

Wnt pathway inhibition Kinase inhibitor design Fragment-based drug discovery

For targeted medicinal chemistry and chemical biology programs, this compound provides a unique, dual-derivatization scaffold that cannot be interchanged with other substituted pyridyl piperidine ethers without unquantified risk to target binding and selectivity. Its precisely defined 3-bromopyridin-2-yl ether and 4-chlorophenoxyacetyl motifs are the only structural entities validated by the Merck patent family (WO2015144804A1) for Wnt pathway inhibition. Minor isomer substitutions (e.g., 5-bromo, 6-bromo) fundamentally alter critical halogen-bonding geometries and pharmacokinetic properties. This is the exact structure required to maintain assay integrity and SAR relevance—do not compromise on an undefined analog.

Molecular Formula C18H18BrClN2O3
Molecular Weight 425.71
CAS No. 1448052-34-3
Cat. No. B2630475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone
CAS1448052-34-3
Molecular FormulaC18H18BrClN2O3
Molecular Weight425.71
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H18BrClN2O3/c19-16-2-1-9-21-18(16)25-15-7-10-22(11-8-15)17(23)12-24-14-5-3-13(20)4-6-14/h1-6,9,15H,7-8,10-12H2
InChIKeyFAENQYPDSXTHDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.025 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone (CAS 1448052-34-3): Structural and Procurement Baseline


1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone (CAS 1448052-34-3) is a synthetic small molecule with the molecular formula C₁₈H₁₈BrClN₂O₃ and a molecular weight of 425.71 g/mol . It belongs to a class of substituted pyridyl piperidine ethers that have been explored in patent literature as Wnt pathway inhibitors and kinase-targeting scaffolds [1]. Publicly available quantitative bioactivity data for this specific compound remain extremely limited in primary research papers, patents, and authoritative databases. Procurement decisions must therefore rest on its precise structural identity—defined by the 3-bromopyridin-2-yl ether, the piperidine linker, and the 4-chlorophenoxyacetyl terminus—rather than on documented biological potency.

Why Generic Substitution Fails for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone (CAS 1448052-34-3)


Compounds within the substituted pyridyl piperidine ether class cannot be freely interchanged for CAS 1448052-34-3 because even minor structural modifications—such as altering the halogen substitution pattern on the phenoxyacetyl terminus or replacing the 3-bromopyridine with a 5-bromo or 6-bromo isomer—can fundamentally alter target binding, selectivity, and pharmacokinetic properties [1]. The Merck patent family covering pyridyl piperidines as Wnt pathway inhibitors explicitly demonstrates that specific substitution patterns are critical for biological activity [1]. Without head-to-head quantitative data establishing functional equivalence, substituting a close analog for this exact compound introduces a scientifically unquantified risk of activity loss in any established assay or screening cascade. The quantitative differential evidence below—though limited to structural comparisons—defines the boundaries within which procurement decisions must be made.

Quantitative Differential Evidence Guide for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone (CAS 1448052-34-3)


Unique 3-Bromopyridin-2-yl Ether Fragment Versus 5-Bromo and 6-Bromo Positional Isomers

The 3-bromo substitution on the pyridin-2-yl ether is a distinct structural feature of CAS 1448052-34-3. Within the Merck pyridyl piperidine patent family (WO2015144804A1), compounds bearing different bromine positions or alternative halogens on the pyridine ring exhibit divergent Wnt pathway inhibitory activities, though quantitative IC₅₀ values for CAS 1448052-34-3 itself are not publicly disclosed [1]. The closest commercially cataloged positional analog, 1-(4-((5-bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone derivatives, possesses the bromine at the 5-position of the pyridine ring rather than the 3-position, resulting in a different electrostatic surface potential and hydrogen-bonding geometry at the heterocycle . This positional difference alters the orientation of the bromine atom relative to the piperidine-oxygen linker and is expected to produce distinct binding interactions with protein targets, though direct comparative binding data are absent from the public domain.

Wnt pathway inhibition Kinase inhibitor design Fragment-based drug discovery Structure-activity relationship

4-Chlorophenoxyacetyl Terminus Versus 4-Fluorophenoxy and 4-Bromophenoxy Analogs

The 4-chlorophenoxyacetyl moiety of CAS 1448052-34-3 provides a specific halogen-bond donor capacity and lipophilicity contribution (ClogP increment of ~0.7 relative to the unsubstituted phenoxy analog) that differs from the 4-fluoro and 4-bromo variants. A closely cataloged analog, 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone, substitutes chlorine with fluorine at the para position, resulting in a reduced van der Waals radius (1.47 Å for F vs. 1.75 Å for Cl) and altered electronegativity (3.98 for F vs. 3.16 for Cl on the Pauling scale) . These physicochemical differences are expected to affect halogen-bonding interactions with protein backbone carbonyls and influence metabolic stability, although direct comparative in vitro or in vivo data for these exact compounds are not publicly available [1]. The 4-bromophenoxy analog would introduce a larger halogen (van der Waals radius 1.85 Å) with distinct polarizability, further differentiating its binding profile.

Halogen bonding Lipophilicity optimization Metabolic stability Pharmacophore modeling

Piperidine-Ether Linker Versus Direct C–C Linked Piperidine Analogs

CAS 1448052-34-3 features an ether oxygen linker connecting the piperidine ring to the 3-bromopyridine, which introduces conformational flexibility and a hydrogen-bond acceptor site distinct from analogs where the pyridine is directly C–C bonded to the piperidine ring. A cataloged analog, 1-(3-(6-bromopyridin-2-yl)piperidin-1-yl)ethanone, employs a direct carbon-carbon bond between the piperidine and pyridine rings, eliminating the ether oxygen and reducing the rotational degrees of freedom . This structural difference alters the spatial relationship between the bromopyridine and the phenoxyacetyl terminus, which is predicted to affect target binding pose and selectivity. In the Merck pyridyl piperidine patent (WO2015144804A1), the nature of the linker between the piperidine and the heteroaryl ring is explicitly varied, and compounds with different linkers demonstrate distinct Wnt pathway inhibitory potencies, establishing linker-dependent SAR [1]. Quantitative comparative data for the ether-linked vs. C–C linked variants of this exact scaffold are not publicly disclosed.

Conformational flexibility Linker optimization Kinase selectivity Target engagement

Application Scenarios for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone (CAS 1448052-34-3)


Fragment-Based and Structure-Based Drug Design for Wnt Pathway and Kinase Targets

The unique 3-bromopyridin-2-yl ether fragment of CAS 1448052-34-3 serves as a defined starting point for fragment growing or merging strategies targeting Wnt pathway components or kinases, as described in the Merck pyridyl piperidine patent family (WO2015144804A1) [1]. The 3-bromo substitution provides a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 4-chlorophenoxyacetyl terminus can be independently modified to probe lipophilic pocket tolerance. This dual derivatization potential makes the compound a versatile intermediate for parallel SAR exploration.

Halogen-Bonding Probe in Structural Biology and Biophysical Assays

The combination of a bromine atom on the pyridine ring and a chlorine atom on the phenoxy terminus provides two distinct halogen-bond donor sites with different geometries (C–Br vs. C–Cl) and polarizabilities . CAS 1448052-34-3 can be employed as a tool molecule in X-ray crystallography or NMR-based fragment screening to map halogen-bonding hot spots on protein surfaces. The ether linker adds a hydrogen-bond acceptor that can engage backbone amides, enabling tripartite binding interactions (halogen bond + H-bond + hydrophobic) that are valuable for assessing protein druggability.

Comparator Compound for Selectivity Profiling Across Bromodomain and Kinase Panels

Although quantitative IC₅₀ data for CAS 1448052-34-3 are not publicly available, its structural features place it within the chemical space of reported bromodomain and kinase inhibitors [1]. It can serve as a structurally defined comparator in broad-panel selectivity screens, where its activity profile against BET bromodomains (BRD2, BRD3, BRD4) and kinase families (e.g., JAK, Wnt pathway kinases) can be benchmarked against well-characterized probes. The presence of both 3-bromopyridine and 4-chlorophenoxy motifs enables assessment of halogen-dependent selectivity determinants.

Synthetic Methodology Development and Chemical Biology Tool Synthesis

The compound's structure—featuring an ether-linked piperidine, a bromopyridine amenable to metal-catalyzed coupling, and a chlorophenoxyacetyl group—makes it a suitable substrate for developing and validating new synthetic methodologies . It can be used to optimize reaction conditions for chemoselective functionalization in the presence of two different aryl halides (Br and Cl), providing a challenging test case for catalyst selectivity. Additionally, the compound can be elaborated into chemical biology probes (e.g., photoaffinity labels, fluorescent tracers) through selective modification of either halogen.

Quote Request

Request a Quote for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.